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Compound of Interest

Compound Name: 1-N-Boc-3-hydroxyazetidine

Cat. No.: B137462 Get Quote

Characterization of 1-N-Boc-3-hydroxyazetidine:
A Spectroscopic Guide
For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data essential for

the characterization of 1-N-Boc-3-hydroxyazetidine (tert-butyl 3-hydroxyazetidine-1-

carboxylate), a valuable building block in pharmaceutical and medicinal chemistry. The

following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for their acquisition. This

document is intended for researchers, scientists, and professionals in drug development and

organic synthesis.

Summary of Spectroscopic Data
The empirical formula for 1-N-Boc-3-hydroxyazetidine is C₈H₁₅NO₃, with a molecular weight

of 173.21 g/mol .[1] The structural confirmation is achieved through a combination of

spectroscopic methods, with the key quantitative data summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for 1-N-Boc-3-
hydroxyazetidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.56 m 1H CH-OH

4.13 m 2H CH₂

3.81 m 2H CH₂

1.43 s 9H C(CH₃)₃

Solvent: CDCl₃, Frequency: 300 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for 1-N-Boc-3-
hydroxyazetidine

Chemical Shift (δ) ppm Assignment

156.8 C=O (carbamate)

79.5 C(CH₃)₃

61.9 CH-OH

46.4 CH₂

28.3 C(CH₃)₃

Solvent: CDCl₃, Frequency: 150 MHz

Table 3: IR Spectroscopic Data for 1-N-Boc-3-
hydroxyazetidine
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Frequency (cm⁻¹) Description Functional Group

~3400 (broad) O-H stretch Alcohol

2974 C-H stretch (sp³) Alkane

1694 C=O stretch Carbamate

1455 C-H bend Alkane

1372 C-H bend Alkane

1255 C-N stretch Amine

1138 C-O stretch Alcohol

Table 4: Mass Spectrometry Data for 1-N-Boc-3-
hydroxyazetidine

m/z Interpretation

174.1 [M+H]⁺ (protonated molecule)

118.1 [M+H - C₄H₈]⁺ (loss of isobutylene)

74.1 [M+H - C₅H₉O₂]⁺ (further fragmentation)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 1-N-Boc-3-hydroxyazetidine was dissolved

in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz and 150 MHz

spectrometer, respectively.

¹H NMR Acquisition Parameters:
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Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: -10 to 220 ppm.

Acquisition Time: 1.5 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

Data Processing: The free induction decay (FID) was processed with a Fourier transform.

Phase and baseline corrections were applied. Chemical shifts were referenced to the internal

TMS standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 1-N-Boc-3-hydroxyazetidine was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal

ATR accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16.

Mode: Transmittance.

Data Processing: A background spectrum of the clean ATR crystal was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 1-N-Boc-3-hydroxyazetidine was prepared in a

mixture of methanol and water (1:1 v/v) with 0.1% formic acid to a final concentration of

approximately 10 µg/mL.

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray

ionization (ESI) source.

Acquisition Parameters:

Ionization Mode: Positive ion electrospray (ESI+).

Capillary Voltage: 3.5 kV.

Sampling Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Mass Range: m/z 50-500.

Data Processing: The acquired mass spectra were analyzed to identify the protonated

molecular ion and significant fragment ions.

Visualization of Characterization Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for the

characterization of 1-N-Boc-3-hydroxyazetidine.
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Fig. 1: Experimental workflow for the synthesis and characterization of 1-N-Boc-3-
hydroxyazetidine.
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Fig. 2: Logical relationship of spectroscopic data in the structural elucidation of 1-N-Boc-3-
hydroxyazetidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b137462#key-spectroscopic-data-for-1-n-boc-3-
hydroxyazetidine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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